molecular formula C22H24N2O3 B2582319 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1333568-84-5

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2582319
CAS No.: 1333568-84-5
M. Wt: 364.445
InChI Key: ZSGVGXCMHSPBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features an indene moiety, a prop-2-ynyl group, and a dimethoxyphenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to produce nitromethylindene. The final steps involve hydrogenation over palladium on carbon (Pd/C) to yield the amine, which is then treated with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or acetamide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety with a prop-2-ynyl group and a dimethoxyphenylacetamide structure sets it apart from other similar compounds.

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-13-24(20-11-9-16-7-5-6-8-18(16)20)15-22(25)23-19-14-17(26-2)10-12-21(19)27-3/h1,5-8,10,12,14,20H,9,11,13,15H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGVGXCMHSPBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.